molecular formula C23H17N3O3S B2693373 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-phenylethan-1-one CAS No. 896798-32-6

2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-phenylethan-1-one

Cat. No.: B2693373
CAS No.: 896798-32-6
M. Wt: 415.47
InChI Key: CKALQNVJYWMBOY-UHFFFAOYSA-N
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Description

2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-phenylethan-1-one is a useful research compound. Its molecular formula is C23H17N3O3S and its molecular weight is 415.47. The purity is usually 95%.
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Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 Inhibition

One application of related quinazoline derivatives is as potent inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds are designed to covalently bind and irreversibly inhibit VEGFR-2, demonstrating antitumor activity in vivo. This highlights the potential of quinazoline derivatives in cancer therapy by targeting angiogenesis through VEGFR-2 inhibition (Wissner et al., 2005).

Antiviral Activities

Another application involves the development of novel quinazolin-4(3H)-one derivatives with significant antiviral activities against a broad spectrum of respiratory and biodefense viruses. These compounds have shown efficacy in cell culture against viruses such as influenza A, severe acute respiratory syndrome corona, and dengue, indicating their potential as broad-spectrum antiviral agents (Selvam et al., 2007).

Anti-Monoamine Oxidase and Antitumor Activities

Quinazolinone derivatives have been synthesized and evaluated for their anti-monoamine oxidase and antitumor activities. Some synthesized compounds exhibited high activity against monoamine oxidase, an enzyme target in treating depression and anxiety disorders, as well as antitumor properties. This suggests their potential therapeutic applications in neuropsychiatric and oncological conditions (Markosyan et al., 2015).

Synthesis and Biological Properties Studies

Research on quinazolines extends to exploring their synthesis methods and biological properties, including antimicrobial activities. Studies have synthesized various quinazolin-4(3H)-one derivatives, revealing their potential in treating microbial infections, showcasing the versatility of quinazoline compounds in developing new antimicrobial agents (Alagarsamy et al., 2015).

Green Synthesis and Anticancer Effects

The green synthesis of quinazolin-4(3H)-one derivatives has been explored, demonstrating not only an environmentally friendly approach to their production but also significant anticancer effects. These studies highlight the importance of sustainable methods in producing potentially therapeutic agents (Laxminarayana et al., 2021).

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S/c27-19(15-6-2-1-3-7-15)13-30-23-25-18-9-5-4-8-17(18)22(26-23)24-16-10-11-20-21(12-16)29-14-28-20/h1-12H,13-14H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKALQNVJYWMBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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